molecular formula C7H8N2O2S B1519729 2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid CAS No. 1105191-92-1

2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

Cat. No.: B1519729
CAS No.: 1105191-92-1
M. Wt: 184.22 g/mol
InChI Key: KFYXOFMSRBYDBP-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a heterocyclic organic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as mercaptoacetic acid and appropriate amines.

  • Reaction Conditions: The reaction involves cyclization under acidic conditions, followed by amination to introduce the amino group. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The process involves careful control of temperature, pH, and reaction time to ensure high yield and purity.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the thiazole ring or the carboxylic acid group.

  • Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles are used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the thiazole ring.

  • Reduction Products: Reduced forms of the thiazole ring or carboxylic acid group.

  • Substitution Products: A variety of substituted derivatives based on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biological studies, interacting with various enzymes and receptors. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid: Similar structure but with a methyl group instead of an amino group.

  • 2-Amino-5,6-dihydro-4H-cyclopenta[d]thiazole: Similar structure but without the carboxylic acid group.

Uniqueness: The presence of the carboxylic acid group in 2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid makes it distinct from its analogs, providing additional functional groups for chemical reactions and biological interactions.

Properties

IUPAC Name

2-amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-7-9-5-3(6(10)11)1-2-4(5)12-7/h3H,1-2H2,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYXOFMSRBYDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 2
2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 3
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2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 4
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2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 5
2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Reactant of Route 6
2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

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